molecular formula C16H18BrNO2S B2972497 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034540-86-6

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Cat. No.: B2972497
CAS No.: 2034540-86-6
M. Wt: 368.29
InChI Key: DHFYPSNEPKQEIW-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYPSNEPKQEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide, followed by the introduction of the thiophene ring through a series of coupling reactions. The hydroxyl group is then introduced via a selective oxidation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
  • 2-bromo-N-(5-hydroxy-3-(thiophen-4-yl)pentyl)benzamide
  • 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Uniqueness

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is unique due to the specific positioning of the thiophene ring and the bromine atom, which can significantly influence its chemical reactivity and biological activity

Biological Activity

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of this compound is C17H20BrNO3SC_{17}H_{20}BrNO_3S, with a molecular weight of 398.31 g/mol. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds.

PropertyValue
IUPAC Name2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Molecular FormulaC17H20BrNO3S
Molecular Weight398.31 g/mol
CAS Number2034540-86-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting pathways related to cell growth and survival.
  • Protein Interactions : Its structure allows for potential interactions with various proteins, which can alter their functions and lead to therapeutic effects.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:

  • MCF-7 (breast cancer) : IC50 values in the low micromolar range.
  • A549 (lung cancer) : Comparable efficacy to established chemotherapeutics.

Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Thiophene DerivativeA549TBD
DoxorubicinMCF-710.38

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For example, studies on palmitoyltransferase enzymes have shown that derivatives can effectively reduce enzyme activity, suggesting potential applications in cancer therapy .

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of thiophene-based compounds, revealing that certain derivatives had higher activity than standard treatments like doxorubicin. Flow cytometry assays indicated that these compounds induced apoptosis in MCF-7 cells through caspase activation .
  • Molecular Docking Studies : Computational analyses have suggested strong interactions between the aromatic rings of thiophene derivatives and target proteins, which is crucial for their biological efficacy .

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